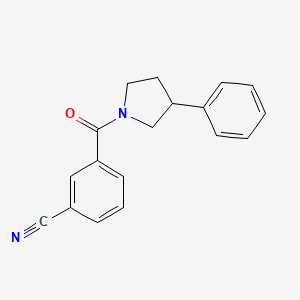

![molecular formula C18H20N4OS2 B6582073 N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1211268-47-1](/img/structure/B6582073.png)

N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide

Descripción general

Descripción

The compound “N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a piperidine ring, and a benzothiadiazole ring . These structures suggest that the compound could have interesting chemical and physical properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophen-2-yl group might be introduced via a palladium-catalyzed coupling reaction . The piperidin-4-yl group could be formed through a cyclization reaction . The benzothiadiazole ring might be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and benzothiadiazole rings are aromatic and would contribute to the compound’s stability . The piperidine ring is a common structural motif in many pharmaceuticals .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide group, the thiophene ring, and the benzothiadiazole ring. The amide group could participate in acid-base reactions . The thiophene ring might undergo electrophilic aromatic substitution . The benzothiadiazole ring could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the compound’s size, shape, and the presence of polar functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Chemical Structure and Properties

The compound, also known as “CCG-306238” or “F5831-6943” or “VU0522249-1” or “N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide” or “N-[[1-(2-Thienylmethyl)-4-piperidinyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide”, has the formula C6H4N2S and a molecular weight of 136.174 .

DNA Modification

The compound has been used to synthesize two types of 2,1,3-benzothiadiazole-based phosphoramidite building blocks. These building blocks were integrated into oligodeoxynucleotides through alkynyl or carboxamide linkers . This modification supports duplex stability in hybrids containing a 2,1,3-benzothiadiazole unit in each of the strands in opposite positions through interstrand stacking interactions .

Electronics and Material Sciences

The compound has implications in the fields of diagnostics, electronics, and material sciences . The described BTD-based compounds represent valuable building blocks for the construction of highly ordered, DNA-based materials with special optical and electronic properties .

Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells

The compound can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components .

Synthesis of Larger Molecules and Conductive Polymers

The compound is extensively used as a building block in the design and synthesis of larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions .

Potential Insecticide Synergizer

Although not commercialized for this application, 1,2,3-benzothiadiazole, a derivative of the compound, has been claimed to synergize insecticides .

Direcciones Futuras

Mecanismo De Acción

Target of Action

2,1,3-benzothiadiazole derivatives have been found to be luminiscent, with high emission intensity and quantum efficiency . This suggests that the compound might interact with light-sensitive targets.

Mode of Action

It’s known that 2,1,3-benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . This suggests that the compound might interact with its targets through aromatic interactions.

Biochemical Pathways

It’s known that 2,1,3-benzothiadiazole derivatives are extensively used as building blocks in the design and synthesis of larger molecules and conductive polymers via suzuki-miyaura cross-coupling reactions . This suggests that the compound might affect pathways related to molecular synthesis and conductivity.

Pharmacokinetics

The compound’s boiling point is 2030 °C (3974 °F; 4761 K) and its melting point is 540 °C (1292 °F; 3271 K) . These properties might impact the compound’s bioavailability.

Result of Action

It’s known that 2,1,3-benzothiadiazole derivatives containing carbazole units have been found to be luminiscent, with high emission intensity and quantum efficiency . This suggests that the compound might induce luminescence in cells.

Action Environment

The compound’s melting and boiling points suggest that temperature might influence its stability and efficacy.

Propiedades

IUPAC Name |

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS2/c23-18(14-3-4-16-17(10-14)21-25-20-16)19-11-13-5-7-22(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13H,5-8,11-12H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYXANFIMIEGOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101132003 | |

| Record name | N-[[1-(2-Thienylmethyl)-4-piperidinyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

CAS RN |

1211268-47-1 | |

| Record name | N-[[1-(2-Thienylmethyl)-4-piperidinyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211268-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[1-(2-Thienylmethyl)-4-piperidinyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6582001.png)

![4-phenyl-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}oxane-4-carboxamide](/img/structure/B6582016.png)

![2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582031.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B6582044.png)

![N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B6582054.png)

![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6582059.png)

![N-{2-[4-(dimethylamino)phenyl]ethyl}-1,2-oxazole-5-carboxamide](/img/structure/B6582081.png)

![ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate](/img/structure/B6582086.png)

![4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide](/img/structure/B6582093.png)

![N-[(thiophen-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B6582095.png)

![1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B6582103.png)

![4-propyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6582109.png)